molecular formula C17H16N4O4 B2632230 4-methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034527-54-1

4-methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2632230
CAS No.: 2034527-54-1
M. Wt: 340.339
InChI Key: TZTUCSIVTOVVNR-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide (CAS# 2034527-54-1), provided for research and development purposes . It has a defined molecular formula of C 17 H 16 N 4 O 4 and a molecular weight of 340.33 g/mol . The structure of this compound features a 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine core, which is a common scaffold in medicinal chemistry, linked via a carboxamide bridge to a 3-phenyl-1,2,4-oxadiazole moiety . The 1,2,4-oxadiazole ring is a privileged structure known for its metabolic stability and is frequently utilized in the design of bioactive molecules and pharmaceutical agents. While the specific biological targets and mechanistic pathways for this compound are not yet fully characterized and are an active area of investigation, its hybrid structure makes it a compound of significant interest for exploratory research in chemical biology and drug discovery. Researchers are encouraged to investigate its potential applications, which may include serving as a key intermediate in organic synthesis or a candidate for screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-10-12(13(24-2)8-15(21)22)17(23)18-9-14-19-16(20-25-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTUCSIVTOVVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to highlight its significance in medicinal chemistry.

Chemical Structure

The compound's structure consists of a dihydropyridine core substituted with a methoxy group and an oxadiazole moiety. The molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, and its structure can be represented as follows:

Structure 4 Methoxy 1 methyl 6 oxo N 3 phenyl 1 2 4 oxadiazol 5 yl methyl 1 6 dihydropyridine 3 carboxamide\text{Structure }\text{4 Methoxy 1 methyl 6 oxo N 3 phenyl 1 2 4 oxadiazol 5 yl methyl 1 6 dihydropyridine 3 carboxamide}

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 4-methoxy derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has demonstrated that this class of compounds can induce apoptosis in cancer cells. A study involving similar dihydropyridine derivatives reported that they could inhibit cell proliferation in human cancer cell lines such as HeLa and MCF7. The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis .

Neuroprotective Effects

Some studies suggest that the compound may act as a neuroprotective agent by modulating neurotransmitter systems. Specifically, it has been shown to enhance the activity of metabotropic glutamate receptors (mGluR), which play a crucial role in synaptic plasticity and neuroprotection. This modulation could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial activityShowed significant inhibition against E. coli strains with MIC values ranging from 15 to 30 µg/mL.
Study 2 Assess anticancer propertiesInduced apoptosis in MCF7 cells with an IC50 value of 20 µM; involved caspase activation.
Study 3 Investigate neuroprotective effectsEnhanced mGluR activity in vitro, suggesting potential for treating neurodegenerative diseases.

The biological activity of 4-methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : By acting on mGlu receptors, it can influence neuronal signaling pathways that are protective against excitotoxicity.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins leads to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related dihydropyridine derivatives, focusing on substituent effects and pharmacological relevance.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
4-Methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide (Target) Not provided Not provided 4-methoxy, 1-methyl, 3-carboxamide linked to 3-phenyl-1,2,4-oxadiazole-methyl
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Evidence Compound) C20H16Cl2N2O3 403.26 5-chloro, 3-chlorobenzyl, 4-methoxyphenylamide

Key Differences and Implications

In contrast, the evidence compound’s 3-chlorobenzyl and 4-methoxyphenyl groups increase hydrophobicity due to halogenation and methoxy substitution, which may enhance tissue retention but reduce solubility .

Electron-Withdrawing vs. The evidence compound’s chlorine atoms (strong electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic environment, which could influence binding to targets like kinases or ion channels .

Biological Activity: While direct pharmacological data for the target compound are unavailable, analogs with oxadiazole substituents (e.g., kinase inhibitors) often exhibit enhanced metabolic stability compared to chlorinated derivatives.

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsMonitoring MethodYield RangeReference
Dihydropyridine coreMethylamine, β-ketoamide, ΔTLC (EtOAc/hexane)50–65%
Oxadiazole formationAmidoxime, POCl₃, 80°CHPLC70–85%
Carboxamide couplingEDCI/HOBt, DMF, rtLC-MS60–75%

Q. Table 2. Stability Studies Under Stress Conditions

ConditionDegradation PathwayAnalytical MethodHalf-Life (Days)Reference
pH 2.0, 40°COxadiazole hydrolysisHPLC-UV7
pH 9.0, 60°CDemethylationLC-MS/MS3
Light (UV-Vis)Photo-oxidationNMR14

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